molecular formula C13H9ClO2 B14396804 2-Chloro-3-(prop-2-en-1-yl)naphthalene-1,4-dione CAS No. 87971-47-9

2-Chloro-3-(prop-2-en-1-yl)naphthalene-1,4-dione

Cat. No.: B14396804
CAS No.: 87971-47-9
M. Wt: 232.66 g/mol
InChI Key: CVPBOGYQGOBSHM-UHFFFAOYSA-N
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Description

2-Chloro-3-(prop-2-en-1-yl)naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(prop-2-en-1-yl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with an appropriate alkylating agent under controlled conditions. For instance, the reaction can be carried out using sodium bicarbonate as a base and anhydrous methanol as the solvent at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(prop-2-en-1-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can produce various amino-naphthoquinone compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-3-(prop-2-en-1-yl)naphthalene-1,4-dione involves its interaction with cellular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(prop-2-en-1-yl)naphthalene-1,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

87971-47-9

Molecular Formula

C13H9ClO2

Molecular Weight

232.66 g/mol

IUPAC Name

2-chloro-3-prop-2-enylnaphthalene-1,4-dione

InChI

InChI=1S/C13H9ClO2/c1-2-5-10-11(14)13(16)9-7-4-3-6-8(9)12(10)15/h2-4,6-7H,1,5H2

InChI Key

CVPBOGYQGOBSHM-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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